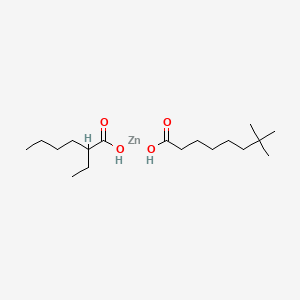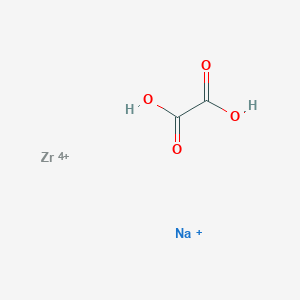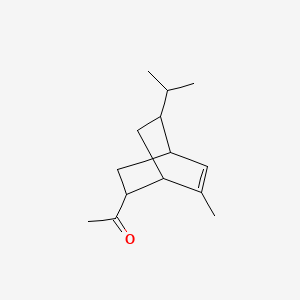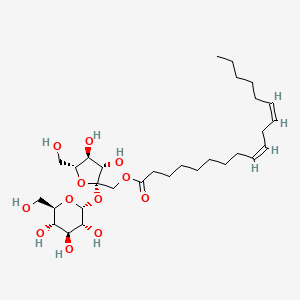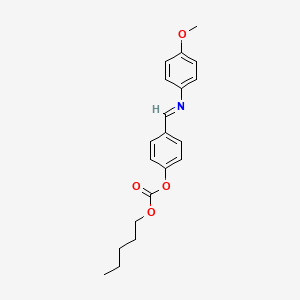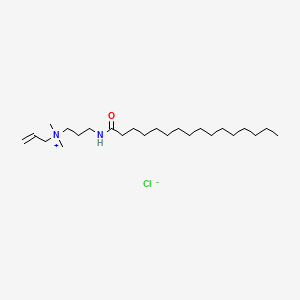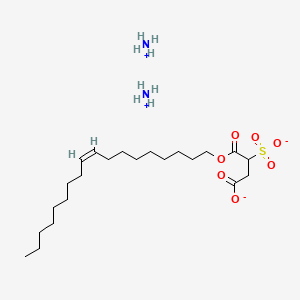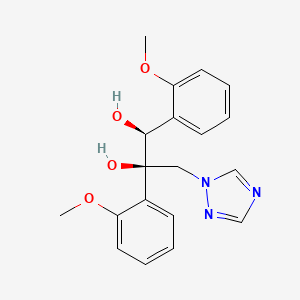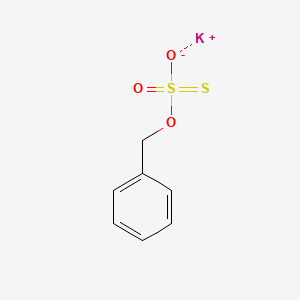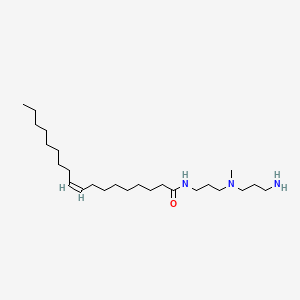
(Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a long aliphatic chain with an amide group and a secondary amine, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-octadecenoyl chloride and 3-aminopropylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure optimal yield.
Coupling Reaction: The key step involves the coupling of 9-octadecenoyl chloride with 3-aminopropylmethylamine to form the desired amide bond. This reaction is typically catalyzed by a base such as triethylamine.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification methods is crucial to achieve the desired quality and yield.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the amide group.
Substitution: Reagents like alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological membranes and proteins. Its amphiphilic nature makes it a candidate for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is explored for its potential therapeutic applications. Its ability to interact with biological membranes suggests possible uses in drug delivery systems and as a component of pharmaceutical formulations.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.
作用機序
The mechanism of action of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, influencing their function and activity.
類似化合物との比較
Similar Compounds
N-[3-(DIMETHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a dimethylamino group instead of a methylamino group.
N-[3-(DIETHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a diethylamino group.
N-[3-(METHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a methylamino group.
Uniqueness
The uniqueness of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE lies in its specific combination of functional groups and aliphatic chain length. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
94278-99-6 |
|---|---|
分子式 |
C25H51N3O |
分子量 |
409.7 g/mol |
IUPAC名 |
(Z)-N-[3-[3-aminopropyl(methyl)amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C25H51N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(29)27-22-19-24-28(2)23-18-21-26/h10-11H,3-9,12-24,26H2,1-2H3,(H,27,29)/b11-10- |
InChIキー |
CMGLAGCNABBSLR-KHPPLWFESA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)CCCN |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




